2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, CDCl₃) predictions for the compound include:
| Signal (δ, ppm) | Assignment |
|---|---|
| 2.90–3.20 (m) | Piperazine N-CH₂ and N-CH₃ protons |
| 1.80–2.10 (m) | Butanone C3 methyl group (CH₃) |
| 1.50–1.70 (m) | NH₂ protons (broad, exchangeable) |
| 3.60–3.80 (m) | Piperazine ring protons adjacent to N-methyl group |
13C NMR (100 MHz, CDCl₃) key signals:
| Signal (δ, ppm) | Assignment |
|---|---|
| 210.5 | Ketone carbonyl (C=O) |
| 55.2 | Piperazine N-CH₂ carbons |
| 46.8 | N-methyl carbon (CH₃) |
| 25.3 | C3 methyl carbon (CH₃) |
These assignments align with data for structurally related compounds, such as 2-amino-1-(4-benzylpiperazinyl)-3-methyl-1-butanone hydrochloride, where piperazine protons resonate between δ 2.5–3.5 ppm and carbonyl carbons near δ 210 ppm .
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR spectroscopy (KBr, cm⁻¹):
| Absorption Band | Functional Group |
|---|---|
| 3250–3350 | N-H stretch (amine) |
| 1680–1700 | C=O stretch (ketone) |
| 1250–1300 | C-N stretch (piperazine) |
The hydrochloride salt characteristically broadens the N-H stretching band due to ionic interactions .
Mass spectrometry (EI-MS):
- Molecular ion peak : m/z 235.76 [M]⁺ (calculated for C₁₀H₂₂ClN₃O).
- Major fragments:
- m/z 199.3 [M – HCl]⁺ (loss of hydrochloride).
- m/z 142.1 [C₆H₁₂N₂O]⁺ (piperazine-ketone fragment).
- m/z 84.1 [C₄H₁₀N]⁺ (protonated piperazine ring).
Fragmentation patterns correlate with those of analogous piperazine derivatives, such as 1-[4-(4-fluorobenzyl)piperazino]-3-methyl-1-butanone, where cleavage of the N-C bond generates stable azacyclic ions .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-8(2)9(11)10(14)13-6-4-12(3)5-7-13;/h8-9H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKLCLXRWIBQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-methylpiperazine with appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as acyl chlorides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in the development of new drugs. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of products such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism by which 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, influencing biological processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparison of Analogous Compounds
| Catalog Number | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 052303 | 1-Pyrrolidinyl | C₉H₁₉ClN₂O | 206.72 | 1236266-10-6 |
| 052312 | 2-Methyl-1-piperidinyl | C₁₁H₂₃ClN₂O | 234.77 | 1236272-28-8 |
| 052314 | 4-Methyl-1-piperazinyl | C₁₀H₂₂ClN₃O | 235.76 | 1236266-34-4 |
| 052313 | 3-Methyl-1-piperidinyl | C₁₁H₂₃ClN₂O | 234.77 | 1236254-84-4 |
| 052302 | N,N,3-Trimethylbutanamide | C₇H₁₇ClN₂O | 180.68 | 1257848-66-0 |
Key Structural and Functional Differences:
Heterocyclic Substituent: Pyrrolidinyl (052303): A 5-membered ring with one nitrogen atom. This reduces steric hindrance compared to 6-membered piperazinyl/piperidinyl groups but offers fewer hydrogen-bonding sites . Piperidinyl (052312, 052313): 6-membered rings with one nitrogen atom. 4-Methylpiperazinyl (052314): A 6-membered ring with two nitrogen atoms. The 4-methyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to unsubstituted piperazinyl groups .
Molecular Weight and Polarity: The 4-methylpiperazinyl derivative (052314) has a higher molecular weight (235.76 g/mol) than the pyrrolidinyl analog (206.72 g/mol) due to the additional nitrogen and methyl group. This increases polarity and water solubility in its protonated form .
Biological Implications: Piperazinyl groups are common in CNS-active drugs (e.g., antipsychotics like Haloperidol ()), suggesting that 052314 may have applications in neuropharmacology. The methyl group at the 4-position could reduce first-pass metabolism by sterically protecting the nitrogen from oxidation . Pyrrolidinyl and piperidinyl analogs (e.g., 052312) are structurally closer to tobacco-specific nitrosamines like 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (), though the absence of a nitroso group in 052314 likely mitigates carcinogenic risk .
Research Findings and Contextual Insights
- Metabolic Stability : Piperazinyl derivatives are often metabolized via N-demethylation or oxidation. The 4-methyl group in 052314 may slow these processes compared to unmethylated analogs, as seen in studies of similar compounds () .
- Mutagenicity: While nitrosamine analogs () are mutagenic due to nitroso groups, 052314 lacks this moiety, suggesting a safer profile.
- Pharmacological Potential: Structural similarity to Haloperidol (), which contains a piperidinylbutanone group, implies that 052314 could interact with dopamine or serotonin receptors. Further in vitro studies are needed to validate this .
Biologische Aktivität
2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride, with the CAS number 1236266-34-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₂₂ClN₃O
- Molecular Weight : 235.754 g/mol
- Structure : The compound features a piperazine moiety, which is often associated with various pharmacological effects.
The biological activity of 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride primarily involves interactions with neurotransmitter systems and potential anticancer properties:
1. Neurotransmitter Interaction
The compound has shown activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders. Studies indicate that compounds with piperazine structures can act as agonists or antagonists at these receptors, influencing neurotransmission dynamics .
2. Anticancer Activity
Research has indicated that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride have demonstrated the ability to induce apoptosis in tumor cells, suggesting a potential role in cancer therapy .
Biological Activity Data
Case Studies
Recent studies have highlighted the therapeutic potential of piperazine derivatives:
Case Study 1: Anticancer Properties
In a study involving various piperazine derivatives, one compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the standard drug bleomycin. This suggests that structural modifications can enhance anticancer efficacy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could mitigate neuronal damage, providing insights into their potential use in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride, and how can intermediates be characterized?
- Methodology : Synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of 4-methylpiperazine with a halogenated butanone precursor under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 2 : Introduction of the amino group via reductive amination using NaBH₃CN or catalytic hydrogenation.
- Characterization : Intermediates are validated via H/C NMR (structural confirmation), HPLC (purity >95%), and mass spectrometry (exact mass verification, e.g., molecular ion at m/z 235.76 for C₁₀H₂₂ClN₃O) .
Q. How should researchers assess the purity and stability of this compound under laboratory storage conditions?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Compare retention times against a certified reference standard.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolysis or oxidation byproducts. Store at –20°C in airtight, light-protected containers to minimize decomposition .
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the compound’s receptor-binding mechanisms in neurological studies?
- Approach :
- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity for serotonin/dopamine receptors (e.g., 5-HT₁A or D₂ receptors).
- Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., piperazinyl nitrogen forming hydrogen bonds with Asp³.³² in GPCRs).
- Mutagenesis Studies : Validate binding pockets by introducing point mutations (e.g., Ala-scanning) in target receptors .
Q. How can contradictory data regarding the compound’s solubility in polar solvents be resolved?
- Resolution Strategy :
- Solubility Profiling : Perform phase-solubility studies in buffered solutions (pH 1–10) using UV-Vis spectroscopy.
- Controlled Variables : Account for counterion effects (HCl vs. freebase) and temperature (e.g., solubility in water at 25°C: ~5 mg/mL; in DMSO: >50 mg/mL).
- Validation : Cross-reference with X-ray crystallography to assess salt formation’s impact on lattice energy .
Q. What methodologies are suitable for investigating metabolic pathways in preclinical models?
- Protocol :
- In Vitro : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Key phase I metabolites often involve N-demethylation or hydroxylation.
- In Vivo : Administer C-labeled compound to rodents and analyze plasma/urine for glucuronide or sulfate conjugates.
- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic liabilities .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition studies?
- Troubleshooting :
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and incubation times.
- Control Compounds : Include staurosporine as a pan-kinase inhibitor baseline.
- Orthogonal Assays : Validate results using TR-FRET (time-resolved fluorescence) or SPR (surface plasmon resonance) .
Q. What steps ensure reproducibility in synthesizing enantiomerically pure forms of the compound?
- Quality Control :
- Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns.
- Optical Rotation : Verify enantiomeric excess ([α]D²⁵ = ± values) and correlate with crystallographic data.
- Batch Documentation : Record reaction parameters (e.g., solvent polarity, catalyst loading) to minimize variability .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
